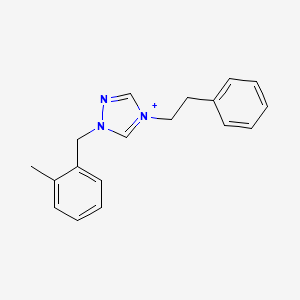
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate typically involves the reaction of 4-(1H-imidazol-1-yl)methylbenzaldehyde with an appropriate acrylate derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the acrylate salt. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学研究应用
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
作用机制
The mechanism of action of Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in the formation of coordination complexes. Additionally, the acrylate moiety can participate in polymerization reactions, leading to the formation of cross-linked polymer networks. These interactions are crucial for its applications in materials science and catalysis.
相似化合物的比较
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate can be compared with other similar compounds, such as:
4-(1H-imidazol-1-yl)methylbenzoic acid: Similar structure but lacks the acrylate moiety.
1,4-bis(imidazol-1-ylmethyl)benzene: Contains two imidazole rings and is used in the synthesis of coordination polymers.
Imidazole-4-acrylate: Similar functional groups but different structural arrangement.
属性
分子式 |
C13H11N2NaO2 |
|---|---|
分子量 |
250.23 g/mol |
IUPAC 名称 |
sodium;(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5-; |
InChI 键 |
NCNYJCOBUTXCBR-YSMBQZINSA-M |
手性 SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C\C(=O)[O-].[Na+] |
规范 SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)

![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)




![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-isopropyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B13357146.png)


![3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357166.png)
